Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate
CAS No.:
Cat. No.: VC17762085
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO3 |
|---|---|
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C7H13NO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-4,8H2,1H3 |
| Standard InChI Key | BWLLLFLCNYKKKB-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CC(C1)O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a cyclobutane ring substituted at the 1-position with a carboxylate ester group and an aminomethyl group, while the 3-position bears a hydroxyl group. This arrangement creates a sterically constrained system with potential for hydrogen bonding and stereochemical complexity. The IUPAC name, methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
The stereochemistry of the compound is critical to its reactivity and interactions. While some sources specify the cis configuration (e.g., methyl (1s,3s)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride ), the free base form discussed here may exist as a racemic mixture or in enantiopure forms depending on synthesis.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate typically involves multi-step sequences starting from cyclobutane precursors. One common strategy involves:
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Functionalization of Cyclobutane: Introduction of an aminomethyl group via nucleophilic substitution or reductive amination.
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Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic or basic conditions to form the methyl ester.
A recent advance in cyclobutane synthesis leverages strain-enabled radical cascades, where photoredox catalysis generates spirocyclic intermediates that rearrange to form functionalized cyclobutanes . For example, radical spirocyclization of alkenes with carbonyl compounds can yield lactones or lactams, suggesting potential adaptations for synthesizing hydroxylated cyclobutane carboxylates .
Table 2: Comparison of Synthesis Methods
| Method | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| Multi-step Functionalization | Aminomethylation → Esterification | 60–75 | |
| Radical Cascade | Photoredox-initiated spirocyclization | 45–65 |
Industrial Considerations
Industrial-scale production requires optimizing reaction conditions (e.g., temperature, solvent, catalysts) to maximize yield and purity. Continuous flow reactors and immobilized enzymes are emerging tools for enhancing efficiency in such syntheses.
Chemical Stability and Reactivity
Hydrolytic Sensitivity
The ester group in the compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For instance, exposure to aqueous HCl at elevated temperatures cleaves the ester bond, forming 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid. This reactivity is exploitable in prodrug designs where ester hydrolysis releases the active moiety in vivo.
Functional Group Transformations
The aminomethyl group () participates in alkylation, acylation, and Schiff base formation. For example, reaction with acetic anhydride acetylates the amine, modifying solubility and bioavailability. The hydroxyl group can undergo oxidation to a ketone or serve as a hydrogen-bond donor in supramolecular assemblies.
Applications in Pharmaceutical Research
Scaffold for Drug Design
The cyclobutane core’s rigidity makes it a valuable scaffold for mimicking bioactive conformations. Derivatives of this compound have been explored as:
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Antimicrobial Agents: Analogous cyclobutane derivatives exhibit activity against drug-resistant bacteria by disrupting cell wall synthesis.
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Neurological Therapeutics: Structural analogs modulate neurotransmitter receptors (e.g., GABAₐ), suggesting potential in treating anxiety or epilepsy.
Future Directions and Challenges
Stereochemical Control
Achieving enantioselective synthesis remains a challenge. Asymmetric catalysis using chiral auxiliaries or enzymes could provide access to single enantiomers with enhanced bioactivity .
Green Chemistry Approaches
Developing solvent-free or catalytic methods to reduce waste aligns with sustainable chemistry goals. Photoredox methods, as demonstrated in radical cascades , offer promising avenues.
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